molecular formula C25H29N5O2S B2817222 N-(4-methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866726-88-7

N-(4-methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2817222
CAS No.: 866726-88-7
M. Wt: 463.6
InChI Key: CTWZHRGZUQDXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core (triazole + quinazoline) and two key substituents:

  • Sulfonyl Group: A 4-isopropylbenzenesulfonyl moiety at position 2.
  • Amine Group: A 4-methylcyclohexylamine substituent at position 3.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-16(2)18-10-14-20(15-11-18)33(31,32)25-24-27-23(26-19-12-8-17(3)9-13-19)21-6-4-5-7-22(21)30(24)29-28-25/h4-7,10-11,14-17,19H,8-9,12-13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWZHRGZUQDXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Cyclohexylamine Moiety: The final step involves the coupling of the cyclohexylamine derivative to the triazoloquinazoline core, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound could affect various cellular pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Triazolo[1,5-a]quinazoline 4-Isopropylbenzenesulfonyl (C3), 4-Methylcyclohexylamine (C5) ~500 (estimated) Hypothesized kinase inhibition N/A
Cevipabulin Triazolo[1,5-a]pyrimidine Difluorophenyl, Trifluoropropylamine 527.5 Microtubule stabilization (anticancer)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline Chlorine (C7), Phenylsulfonyl (C3), 4-Isopropylphenylamine (C5) 477.97 Not reported
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 4-Methylphenyl (C3), Diethoxyphenethylamine (C5) 525.6 Cytotoxicity (preliminary)

Key Insights :

  • Chlorine substitution (as in ) may improve metabolic stability but reduces solubility compared to alkyl/cycloalkyl groups.

Substituent Effects on Bioactivity

Sulfonyl Group Modifications
Substituent Example Compound Impact
4-Isopropylbenzenesulfonyl Target Compound Enhances lipophilicity; may improve blood-brain barrier penetration.
2,5-Dimethylbenzenesulfonyl 3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Steric hindrance reduces off-target interactions.
Phenylsulfonyl 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Ethoxy group increases solubility but lowers metabolic stability.
Amine Group Modifications
Substituent Example Compound Impact
4-Methylcyclohexylamine Target Compound Cyclohexyl group enhances conformational rigidity and target selectivity.
4-Isopropylphenylamine Aromatic amine facilitates hydrogen bonding but increases cytotoxicity risk.
Diethoxyphenethylamine Ethoxy groups improve solubility but may reduce membrane permeability.

Physicochemical Data

Property Target Compound 7-Chloro Analog Cevipabulin
Molecular Formula C27H29N5O2S C24H20ClN5O2S C21H17ClF6N6O
Molecular Weight ~500 (estimated) 477.97 527.5
LogP (Predicted) ~4.2 (highly lipophilic) 4.5 3.8
Solubility (aq.) Low (cyclohexyl group) Very low (chlorine) Moderate (trifluoromethyl)

Biological Activity

N-(4-methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a triazole and quinazoline moiety. The presence of the sulfonamide group contributes to its pharmacological properties. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 373.47 g/mol

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives of quinazolines have shown effectiveness against various bacterial strains. In a study evaluating related sulfonamide compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. In studies involving related compounds, significant AChE inhibitory activity was recorded, with IC₅₀ values indicating strong efficacy compared to standard inhibitors . Urease inhibition is particularly relevant in the context of treating infections caused by urease-producing bacteria.

Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively interact with specific amino acid residues in target enzymes, enhancing its potential as a therapeutic agent .

Case Study 1: Antibacterial Efficacy

In a focused study on similar quinazoline derivatives, researchers synthesized a series of compounds and tested their antibacterial properties. The most active compounds demonstrated IC₅₀ values ranging from 0.63 µM to 6.28 µM against various bacterial strains . This suggests that this compound may possess comparable or superior antibacterial properties.

Case Study 2: Enzyme Inhibition Analysis

A comprehensive analysis of enzyme inhibition was conducted on a series of sulfonamide derivatives. The study found that several compounds exhibited strong urease inhibitory activity, with IC₅₀ values significantly lower than those of traditional urease inhibitors . This reinforces the potential therapeutic applications of this compound in treating infections associated with urease-producing organisms.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC₅₀ Value (µM)Reference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
AChE Inhibition-0.63 - 6.28
Urease Inhibition-Strong

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(4-methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example:

Formation of the triazoloquinazoline core via cyclization of anthranilic acid derivatives.

Sulfonylation using 4-(propan-2-yl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF).

Introduction of the 4-methylcyclohexylamine group via coupling reactions.

  • Key intermediates and reaction conditions are optimized for yield and purity, as seen in analogous triazoloquinazoline syntheses .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research use).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Example: In related compounds, NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS data (e.g., [M+H]⁺ = 531.2345) are critical .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to evaluate variables:
VariableRange TestedOptimal Condition
SolventDMF, THF, DCMDMF (polar aprotic)
CatalystTEA, DMAPTEA (1.2 equiv)
Temperature0°C–RT25°C (room temp)
  • Statistical analysis (e.g., ANOVA) identifies significant factors. This approach reduces trial-and-error iterations .

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?

  • Methodological Answer :

  • Comparative Assay Validation : Re-test the compound alongside structurally similar analogs (e.g., triazoloquinazolines with varying substituents) under standardized conditions.
  • Data Normalization : Account for differences in cell lines, assay protocols, or solvent systems (e.g., DMSO concentration effects).
  • Example: Analogous compounds with trifluoromethoxy groups show enhanced metabolic stability, which may explain variability in in vivo vs. in vitro results .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Synthesize derivatives with systematic substitutions (e.g., varying sulfonyl groups or cyclohexyl substituents).
  • Biological Testing : Screen analogs for target activity (e.g., kinase inhibition) and correlate with structural features.
  • Example Table:
Substituent ModificationBiological Activity Trend
4-Methylcyclohexyl → PhenylReduced solubility, increased lipophilicity
Sulfonyl group removalLoss of target binding affinity
  • Computational docking studies (e.g., AutoDock Vina) complement experimental SAR .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility.
  • Example: Related triazoloquinazolines with morpholinoethyl groups showed improved aqueous solubility compared to unsubstituted analogs .

Data Contradiction & Validation

Q. How to reconcile conflicting data in cytotoxicity vs. selectivity profiles?

  • Methodological Answer :

  • Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to distinguish true cytotoxicity from off-target effects.
  • Counter-Screening : Test against non-target cell lines or enzymes (e.g., hERG channel binding assays).
  • Example: A triazoloquinazoline analog showed IC₅₀ = 2.3 µM in cancer cells but >50 µM in normal fibroblasts, indicating selectivity .

Experimental Design

Q. What in silico tools are recommended for predicting metabolic stability of this compound?

  • Methodological Answer :

  • Software : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism and clearance.
  • Key Parameters : LogP (optimal 2–3), topological polar surface area (TPSA < 140 Ų).
  • Example: A related compound with TPSA = 78 Ų showed favorable hepatic microsomal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.